molecular formula C12H10ClNO2 B2968838 [2-(4-Chlorophenoxy)pyridin-3-yl]methanol CAS No. 338413-59-5

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Cat. No.: B2968838
CAS No.: 338413-59-5
M. Wt: 235.67
InChI Key: LBHSTJZNSSFBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a pyridine ring, which is further connected to a methanol group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol typically involves the reaction of 4-chlorophenol with 3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Bromophenoxy)pyridin-3-yl]methanol
  • [2-(4-Methylphenoxy)pyridin-3-yl]methanol
  • [2-(4-Fluorophenoxy)pyridin-3-yl]methanol

Uniqueness

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for research and development .

Properties

IUPAC Name

[2-(4-chlorophenoxy)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHSTJZNSSFBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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